molecular formula C61H88N10O23 B14157704 Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine CAS No. 129521-72-8

Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine

Katalognummer: B14157704
CAS-Nummer: 129521-72-8
Molekulargewicht: 1329.4 g/mol
InChI-Schlüssel: LCKYRQRGZIOXSQ-MMVZGAKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine is a complex peptide compound with a unique sequence of amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.

Analyse Chemischer Reaktionen

Types of Reactions

Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acid residues, such as tyrosine, can occur under oxidative conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it could interact with tRNA synthetases, affecting protein synthesis and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Succinyl-tyrosyl-glutamyl-prolyl-isoleucyl-prolyl-glutamyl-glutamyl-alanyl-beta-cyclohexylalanyl-glutamine is unique due to its specific sequence and the presence of beta-cyclohexylalanyl, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

129521-72-8

Molekularformel

C61H88N10O23

Molekulargewicht

1329.4 g/mol

IUPAC-Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C61H88N10O23/c1-4-32(2)51(69-58(90)44-13-8-28-70(44)59(91)39(20-25-48(78)79)66-55(87)41(63-45(73)22-27-50(82)83)31-35-14-16-36(72)17-15-35)60(92)71-29-9-12-43(71)57(89)65-38(19-24-47(76)77)54(86)64-37(18-23-46(74)75)53(85)62-33(3)52(84)68-42(30-34-10-6-5-7-11-34)56(88)67-40(61(93)94)21-26-49(80)81/h14-17,32-34,37-44,51,72H,4-13,18-31H2,1-3H3,(H,62,85)(H,63,73)(H,64,86)(H,65,89)(H,66,87)(H,67,88)(H,68,84)(H,69,90)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)/t32-,33-,37-,38-,39-,40+,41-,42-,43-,44-,51-/m0/s1

InChI-Schlüssel

LCKYRQRGZIOXSQ-MMVZGAKKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CCC(=O)O

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2CCCCC2)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.